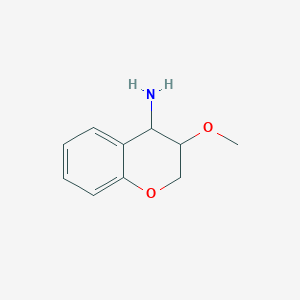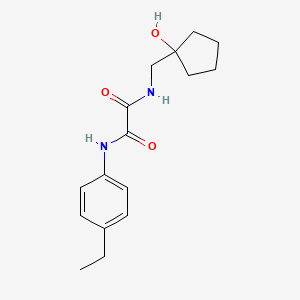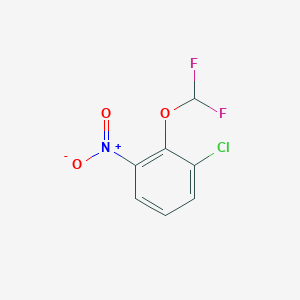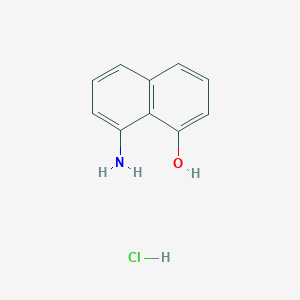
3-Methoxychroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxychroman-4-amine is a derivative of chromanone . Chromanone, or Chroman-4-one, is a significant heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .
Synthesis Analysis
Chromanone is a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
The reaction of 3-formylchromone with cyclic secondary amines in methanol results in (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones . The reaction of 3-formylchromones with primary amines depends on the conditions of the reactions .Physical And Chemical Properties Analysis
The main chemical property of amines is their ability to act as weak organic bases . The complexes Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) with 3- (anilinomethylene)-2-methoxychroman-4-one were synthesized and characterized by elemental analysis, conductivity, infrared and UV–Vis spectroscopy, 1 H NMR, X-ray diffraction patterns, magnetic susceptibility, and thermal analysis (TG/DTG/DSC) .Aplicaciones Científicas De Investigación
Metabolism and Biological Activity
3-Methoxychroman-4-amine has been studied in the context of biologically active amines, especially catechol amines, which are significant in the central nervous system. Investigations have focused on its synthesis, degradation, and pharmacological action. Notably, the metabolism of catechol amines like norepinephrine and dopamine, which can degrade to corresponding acids or alcohols, involves compounds such as 3-methoxychroman-4-amine. These pathways are crucial for understanding the metabolism of dopamine and its interaction with enzymes like monoamine oxidase and aldehyde dehydrogenase (Friedhoff & Goldstein, 1962).
Synthesis and Chemical Reactions
Research has explored the synthesis of 3-Methoxychroman-4-amine derivatives and their reactions with other compounds. For example, 3-(Polyhaloacyl)chromones and their hetero analogues have been synthesized, demonstrating reactions with amines at C-2, leading to the formation of various chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).
Pharmacological Effects
In the realm of medicinal chemistry, 3-Methoxychroman-4-amine derivatives have been investigated for their potential pharmacological effects. For instance, selective inhibitors of glial GABA uptake have been synthesized, including derivatives of 3-Methoxychroman-4-amine, highlighting its role in neurological research (Falch et al., 1999).
Melanin Production Inhibition
The compound (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and derivative of 3-Methoxychroman-4-amine, has been studied for its potential to inhibit melanin production, which is linked to hyper-pigmentation. This research suggests possible applications in skin-whitening agents (Choi et al., 2002).
Organometallic Chemistry
In organometallic chemistry, complexes involving 3-Methoxychroman-4-amine have been synthesized and characterized, exploring their reactions with various amines. Such studies contribute to the understanding of metal-carbene bonds and their potential applications (Fischer, Heckl, & Werner, 1971).
Lanthanide Complex Synthesis
Synthesis and characterization of lanthanide complexes involving 3-Methoxychroman-4-amine derivatives have been conducted, providing insights into the coordination chemistry of these compounds and their potential applications in various fields (Liu, Yang, Rettig, & Orvig, 1993).
Mecanismo De Acción
Target of Action
Chromanone, a closely related compound, has been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that chromanone derivatives can interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone and its derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Chromanone and its derivatives have been associated with a wide range of pharmacological activities .
Action Environment
It’s known that the solubility of related compounds in different media can influence their reaction pathways .
Safety and Hazards
Direcciones Futuras
Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Propiedades
IUPAC Name |
3-methoxy-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-6-13-8-5-3-2-4-7(8)10(9)11/h2-5,9-10H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQOGXMKYFUYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2=CC=CC=C2C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxychroman-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2413177.png)

![(2S)-3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-methoxy-2H-furan-5-one](/img/structure/B2413184.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2413185.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)


![(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413192.png)



![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)
![3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2413198.png)
![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)